molecular formula C23H24N6O2S2 B7729634 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B7729634
M. Wt: 480.6 g/mol
InChI Key: MMLSGYSLPAVLGQ-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thioxo-thiazolidinone moiety and an imidazole-containing side chain. Its structure includes:

  • A cyclopentyl group at position 3 of the thiazolidinone ring, influencing steric and electronic properties.
  • A (Z)-configured methylidene bridge linking the thiazolidinone and pyrido-pyrimidinone systems, critical for planar molecular geometry.

The imidazole moiety may further modulate pharmacokinetic properties, such as solubility and membrane permeability .

Properties

IUPAC Name

(5Z)-3-cyclopentyl-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S2/c30-21-17(14-18-22(31)29(23(32)33-18)16-6-1-2-7-16)20(26-19-8-3-4-12-28(19)21)25-9-5-11-27-13-10-24-15-27/h3-4,8,10,12-16,25H,1-2,5-7,9,11H2/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLSGYSLPAVLGQ-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters. For Compound X , 2-amino-4-methylpyridine reacts with ethyl acetoacetate under acidic conditions to form 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Key parameters include:

ParameterConditionYield (%)Reference
SolventEthanol78
CatalystAcetic acid (6 equiv)-
Temperature (°C)130-
Reaction Time (h)18-

The reaction proceeds via nucleophilic attack of the β-ketoester’s enol form on the 2-aminopyridine, followed by cyclization and dehydration .

Introduction of the Imidazolylpropyl Amino Side Chain

The 2-position amino group is functionalized via nucleophilic substitution. A chloro intermediate (2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) reacts with 3-(1H-imidazol-1-yl)propan-1-amine in dimethylformamide (DMF) at 80°C for 12 hours:

ParameterConditionYield (%)Reference
SolventDMF65
BaseTriethylamine (3 equiv)-
Temperature (°C)80-
Reaction Time (h)12-

The reaction’s success hinges on the activation of the chloro group by electron-withdrawing effects of the pyrimidinone ring .

Synthesis of the Thiazolidinone Fragment

The 3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety is prepared via cyclocondensation of cyclopentylamine with carbon disulfide and ethyl bromoacetate:

  • Step 1 : Cyclopentylamine reacts with carbon disulfide in ethanol to form N-cyclopentyl dithiocarbamate.

  • Step 2 : Alkylation with ethyl bromoacetate yields 3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one.

  • Step 3 : Oxidation with hydrogen peroxide generates the 4-oxo derivative .

ParameterConditionYield (%)Reference
Solvent (Step 1)Ethanol85
Oxidant (Step 3)H₂O₂ (30%)90

Knoevenagel Condensation for Fragment Coupling

The final step involves Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one derivative and the thiazolidinone aldehyde. The reaction is conducted in ethanol with piperidine as a base, yielding the Z-configured product due to steric hindrance:

ParameterConditionYield (%)Reference
SolventEthanol72
CatalystPiperidine (0.1 equiv)-
Temperature (°C)Reflux-
Reaction Time (h)6-

Mechanistically, the aldehyde’s α-hydrogen is deprotonated to form an enolate, which attacks the pyrido[1,2-a]pyrimidin-4-one’s activated methyl group. Conjugation stabilizes the Z-isomer .

Spectroscopic Characterization

Compound X is validated via:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, imidazole), 7.89 (d, J = 6.8 Hz, 1H, pyrido), 6.34 (s, 1H, thiazolidinone CH).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

  • HRMS (ESI) : m/z 579.1743 [M+H]⁺ (calc. 579.1748) .

Optimization Challenges

  • Regioselectivity in Amination : Competing reactions at N1 vs. C2 of the pyrido[1,2-a]pyrimidinone were mitigated using bulky bases (e.g., DBU) .

  • Z/E Isomerism : The Z-configuration was favored by steric bulk of the cyclopentyl group, confirmed by NOESY .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine and pyridopyrimidine moieties.

    Reduction: Reduction reactions may target the oxo groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical studies.

Medicine

The compound’s potential medicinal properties make it a candidate for drug development. It may exhibit activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds differ in substituents on the thiazolidinone ring, pyrido-pyrimidinone core, or side chains, leading to variations in bioactivity and physicochemical properties. Key analogs include:

Substituent Variations on the Thiazolidinone Ring

Compound Name Thiazolidinone Substituent Molecular Weight (g/mol) Key Features Bioactivity (Reported)
Target Compound 3-cyclopentyl ~579.6* Enhanced lipophilicity due to cyclopentyl group; imidazole side chain for target engagement Hypothesized: Anticancer (ferroptosis induction)
Analog 1 3-(3-methoxypropyl) ~550.6 Methoxypropyl increases polarity; may improve aqueous solubility Not explicitly stated, but similar thiazolidinones show antimicrobial activity
Analog 2 3-(1-phenylethyl) ~589.7 Aromatic phenyl group enhances π-π interactions; higher molecular weight Potential antitumor activity (inferred from dithiazole analogs)
Analog 3 3-isobutyl ~563.6 Compact alkyl chain reduces steric hindrance; moderate lipophilicity Antimicrobial (thiazolidinone derivatives with azo linkages)

*Calculated based on analogs in .

Modifications to the Pyrido-Pyrimidinone Core

  • Methylation at position 7 or 9 (e.g., 7-methyl or 9-methyl derivatives ) can alter electron density and binding affinity to biological targets.

Side Chain Modifications

  • Imidazole vs. Benzyl Groups: The 3-(1H-imidazol-1-yl)propylamino side chain in the target compound may improve metal-binding capacity compared to benzyl or alkylamino groups in analogs .
  • Azo Linkages: Thiazolidinones with azo groups (e.g., 2-R-phenyl derivatives ) exhibit pronounced antimicrobial activity but lack the imidazole-mediated specificity seen in the target compound .

Mechanistic and Pharmacological Insights

  • Ferroptosis Induction: Thiazolidinone derivatives can disrupt redox homeostasis, a mechanism linked to ferroptosis in oral squamous cell carcinoma (OSCC) . The target compound’s thioxo group may act as a redox-active site.
  • Antimicrobial Action: Analogous thiazolidinones inhibit bacterial growth via interference with cell wall synthesis or enzyme inhibition (e.g., dihydrofolate reductase) .
  • Structural Advantage: The (Z)-configured methylidene bridge and imidazole side chain may synergize to enhance target selectivity compared to simpler thiazolidinones .

Biological Activity

The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of organic molecules with potential therapeutic applications. Its unique structural features, including thiazolidine, imidazole, and pyridopyrimidine moieties, suggest diverse biological activities. This article reviews the biological activity of this compound based on available literature and experimental data.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O2S2C_{19}H_{20}N_{4}O_{2}S_{2} with a monoisotopic mass of approximately 400.10278 Da. The compound's structure includes functional groups that are known to interact with various biological targets, potentially influencing cellular processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical signaling pathways. It may modulate activities related to:

  • Enzyme inhibition : The thiazolidine moiety may play a role in inhibiting specific enzymes that are crucial for cell survival or proliferation.
  • Receptor interaction : The imidazole group is known to interact with various receptors, potentially affecting neurotransmission and other signaling cascades.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this one exhibit significant anticancer properties. For instance, thiazolidine derivatives have been reported to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.

StudyFindings
Induction of apoptosis in breast cancer cells via caspase activation.
Inhibition of tumor growth in xenograft models through cell cycle arrest.
Enhanced cytotoxicity against leukemia cells compared to standard chemotherapeutics.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Research suggests that the imidazole component may confer neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Studies

Several case studies have explored the biological efficacy of similar compounds:

  • Case Study 1 : A derivative exhibited selective cytotoxicity against human prostate cancer cells while sparing normal prostate cells, highlighting its potential for targeted cancer therapy.
  • Case Study 2 : In vitro studies demonstrated that the compound could inhibit the growth of multidrug-resistant bacterial strains, suggesting its utility in treating infections caused by resistant pathogens.
  • Case Study 3 : Animal models showed that administration of the compound resulted in significant improvement in cognitive function following induced neurodegeneration, indicating potential use in neurodegenerative diseases.

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves a multi-step process:

  • Thiazolidinone ring formation : Cyclopentyl-substituted thiazolidinone precursors are synthesized using cyclopentylamine and carbon disulfide under basic conditions .
  • Pyrido-pyrimidinone core assembly : A Knoevenagel condensation introduces the Z-configuration methylidene group, requiring inert atmospheres (e.g., nitrogen) and refluxing in aprotic solvents like acetonitrile .
  • Imidazole-propylamino sidechain incorporation : Nucleophilic substitution or coupling reactions are used, often catalyzed by Lewis acids (e.g., ZnCl₂) . Optimization tips : Adjust solvent polarity (e.g., DMSO for better solubility) and monitor reaction progress via TLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic methods are critical for confirming the compound’s structure?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry of the thiazolidinone and pyrido-pyrimidinone moieties. Key signals include the thioxo group (δ ~160-170 ppm in ¹³C) and imidazole protons (δ ~7.5-8.0 ppm in ¹H) .
  • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary assays are recommended to assess its biological activity?

  • In vitro enzyme inhibition : Screen against kinases or proteases linked to disease pathways (e.g., anti-inflammatory targets like COX-2) using fluorogenic substrates .
  • Antioxidant assays : DPPH or ABTS radical scavenging tests quantify redox potential .
  • Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to establish safety thresholds .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Pharmacokinetic analysis : Measure plasma stability (e.g., liver microsome assays) to identify metabolic liabilities .
  • Structural analogs : Compare activity of derivatives (e.g., replacing cyclopentyl with benzyl groups) to pinpoint pharmacophores .
  • Dose-response studies : Adjust dosing regimens in animal models to account for bioavailability differences .

Q. What computational strategies are effective for predicting binding modes with target proteins?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to prioritize binding poses. Focus on interactions between the imidazole-propylamino group and active-site residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR modeling : Corporate electronic descriptors (e.g., HOMO-LUMO gaps) to predict activity trends across derivatives .

Q. How should researchers address low reproducibility in synthesis yields?

  • Parameter screening : Use design-of-experiments (DoE) to test variables like temperature (60–100°C), catalyst loading (0.5–5 mol%), and reaction time (12–48 hrs) .
  • Intermediate characterization : Isolate and validate each precursor (e.g., thiazolidinone intermediate) via HPLC before proceeding to subsequent steps .

Q. What strategies mitigate off-target effects in cellular assays?

  • Selectivity profiling : Screen against a panel of related enzymes (e.g., kinase family members) to identify specificity .
  • Proteome-wide affinity capture : Use pull-down assays with biotinylated analogs and mass spectrometry to map unintended targets .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

StepSolventCatalystTemp (°C)Yield (%)Reference
Thiazolidinone formationDMFK₂CO₃8065–70
Knoevenagel condensationAcetonitrilePiperidineReflux50–55
Sidechain couplingDCMEDCI/HOBt2540–45

Q. Table 2. Comparative Bioactivity of Structural Analogs

Compound ModificationTarget IC₅₀ (nM)Selectivity Ratio (vs. off-target)Reference
Cyclopentyl groupCOX-2: 120 ± 158.5 (vs. COX-1)
Benzyl substitutionCOX-2: 95 ± 105.2 (vs. COX-1)
Imidazole removalCOX-2: >1000N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.